![molecular formula C12H13F2NO3 B2706191 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid CAS No. 1396972-19-2](/img/structure/B2706191.png)

2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

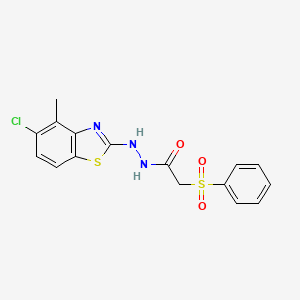

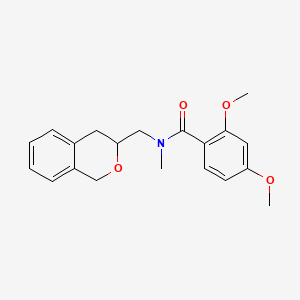

“2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” is a chemical compound with the CAS Number: 1396972-19-2 . It has a molecular formula of C12H13F2NO3 and a molecular weight of 257.23 .

Molecular Structure Analysis

The molecular structure of “2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” consists of a difluorophenyl group attached to a formamido group, which is further attached to a 3-methylbutanoic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” include a molecular weight of 257.23 . More specific properties such as boiling point, density, and others are not available in the sources I have access to.科学的研究の応用

Developmental Toxicity of PFAS

Research has demonstrated the developmental toxicity of perfluoroalkyl acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). These substances are used in numerous industrial and consumer products and have been found in human populations due to their widespread use and persistence in the environment. Studies suggest potential hazards to human health, particularly through developmental and reproductive indices in postnatal studies, highlighting the importance of understanding these compounds' effects (Lau, Butenhoff, & Rogers, 2004).

Microbial Degradation of PFAS

Research into the microbial degradation of polyfluoroalkyl chemicals has gained attention due to the toxic profiles of these substances. Biodegradation studies suggest pathways through which these chemicals can be broken down in the environment, potentially mitigating their persistence and ubiquity. This area of study is crucial for developing strategies to manage PFAS contamination and its impact on human health and the ecosystem (Liu & Avendaño, 2013).

Drinking Water Contamination by PFAS

Perfluorooctanoic acid (PFOA) has emerged as a significant contaminant in drinking water, raising concerns due to its resistance to environmental degradation and bioaccumulation in human serum. Research focusing on the occurrence, exposure sources, and potential health effects of PFOA in drinking water highlights the need for continued investigation into low-concentration human exposure impacts, emphasizing the substance's potential developmental toxicity (Post, Cohn, & Cooper, 2012).

PFAS in Environmental and Biomonitoring Samples

Advances in analytical techniques have enabled the detection and analysis of emerging fluoroalkylether substances in environmental and biomonitoring samples. This research is crucial for understanding the distribution, fate, and potential health effects of newer PFAS compounds, bridging knowledge gaps on environmental persistence and toxicology (Munoz, Liu, Duy, & Sauvé, 2019).

Treatment Technologies for PFAS Contamination

The persistence of PFAS compounds like PFOS and PFOA in the environment has prompted the development of various treatment technologies. Research has critically reviewed methods such as activated carbon adsorption, highlighting their effectiveness and limitations. This area of study is fundamental for advancing practical remediation technologies to address PFAS contamination in water sources (Espana, Mallavarapu, Naidu, & Naidu, 2015).

特性

IUPAC Name |

2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQHFYNGRGYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)

![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)